Cyromazine-d4

Description

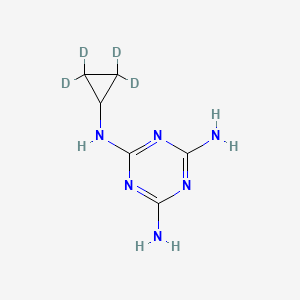

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N6/c7-4-10-5(8)12-6(11-4)9-3-1-2-3/h3H,1-2H2,(H5,7,8,9,10,11,12)/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQDKIWDGQRHTE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC(=NC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])[2H])NC2=NC(=NC(=N2)N)N)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747405 | |

| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219804-19-9 | |

| Record name | N~2~-(2,2,3,3-~2~H_4_)Cyclopropyl-1,3,5-triazine-2,4,6-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Isotopic Purity of Cyromazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of Cyromazine-d4, a deuterated internal standard crucial for quantitative analytical studies. This compound is widely used in mass spectrometry-based methods to ensure accurate measurement of cyromazine in various matrices. This document outlines the available data on its isotopic purity, details the common experimental protocols for its determination, and provides visual workflows for a clearer understanding of the analytical processes involved.

Data on Isotopic Purity

The isotopic purity of a deuterated standard is a critical parameter that indicates the percentage of the molecule that is fully deuterated at the specified positions. High isotopic purity is essential to minimize cross-contribution to the signal of the non-labeled analyte, thereby ensuring the accuracy of quantitative analyses. The following table summarizes the isotopic purity of this compound as specified by various suppliers.

| Supplier | Isotopic Purity Specification | Chemical Purity | Notes |

| LGC Standards | 99 atom % D[1] | min 98%[1] | The specification "atom % D" indicates the percentage of deuterium at the labeled positions. |

| MedChemExpress | 99.0%[2] | Not explicitly stated for this product, but a CoA for a similar product shows separate HPLC purity.[3] | While not explicitly defined as isotopic purity on the product page, the format of their Certificates of Analysis for other deuterated compounds suggests this value represents isotopic enrichment.[3] |

It is important for researchers to always refer to the lot-specific Certificate of Analysis (CoA) for the most accurate and detailed information regarding the isotopic purity of the standard they are using.[4]

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a highly sensitive and rapid method for assessing isotopic purity.[7][8] It allows for the separation and quantification of ions based on their mass-to-charge ratio with high precision, enabling the differentiation of isotopologues (molecules that differ only in their isotopic composition).

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent.

-

Infusion and Ionization: The sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique used for this purpose.[7]

-

Mass Analysis: The instrument is operated in full-scan mode at a high resolution to acquire the mass spectrum of the protonated molecule, [M+H]+.

-

Data Analysis: The relative intensities of the ion corresponding to the fully deuterated molecule (d4) and the ions corresponding to molecules with fewer deuterium atoms (d3, d2, d1, d0) are measured. The isotopic purity is calculated based on the relative abundance of these isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, is another fundamental technique for determining isotopic purity.[9][10] It provides information about the chemical environment of the nuclei and can be used to quantify the amount of residual protons at the deuteration sites.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated NMR solvent.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The signals from any residual protons at the labeled positions on the cyclopropyl ring are integrated. By comparing these integrals to the integral of a non-deuterated position in the molecule or to an internal standard, the degree of deuteration can be calculated.

-

²H NMR Analysis: A ²H NMR spectrum can also be acquired to directly observe the deuterium signals, confirming the positions of deuteration.

Visualization of Experimental Workflows

To further elucidate the methodologies for determining the isotopic purity of this compound, the following diagrams illustrate the typical experimental workflows for both HRMS and ¹H NMR analysis.

Caption: Workflow for Isotopic Purity Determination by HRMS.

Caption: Workflow for Isotopic Purity Determination by ¹H NMR.

References

- 1. This compound (cyclopropyl-2,2,3,3-d4) | LGC Standards [lgcstandards.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 10. CN112305007B - Method for measuring deuterium isotope abundance of deuterium labeled compound by using nuclear magnetic hydrogen spectrum or deuterium spectrum - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Properties and Stability of Cyromazine-d4

This technical guide provides a comprehensive overview of the chemical properties, stability, and analytical methodologies for Cyromazine-d4. The information is intended for researchers, scientists, and professionals in drug development who utilize this isotopically labeled compound in their studies.

Core Chemical Properties

This compound is the deuterium-labeled form of Cyromazine, an insect growth regulator.[1] The incorporation of four deuterium atoms provides a stable isotopic signature, making it an ideal internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and as a tracer in metabolic and environmental fate studies.[1][2] Its chemical structure is similar to its parent compound, and it retains the same biological activity, which involves disrupting the nervous system and hormonal regulation of insect larvae.[1][2]

| Property | Value | Source |

| Molecular Formula | C₆H₆D₄N₆ | [1][3] |

| Molecular Weight | 170.21 g/mol | [1][3] |

| CAS Number | 1219804-19-9 | [1] |

| Appearance | White to off-white solid | [1][4] |

| Melting Point | 201-203 °C | [4] |

| Odor | Odorless | [4] |

| Solubility | Soluble in DMSO (≥ 1.8 mg/mL) | [1][5] |

Stability and Storage Recommendations

Proper storage is critical to maintain the integrity of this compound. The compound is chemically stable under standard ambient conditions.[6] However, it is susceptible to degradation under certain conditions and has specific incompatibilities.

| Form | Storage Temperature | Stability Duration |

| Powder | -20°C | 3 years |

| Powder | 4°C | 2 years |

| In Solvent | -80°C | 6 months |

| In Solvent | -20°C | 1 month |

Key Stability Considerations:

-

Thermal Decomposition: Formation of toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides, is possible during heating or in case of fire.[4]

-

Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[4][7]

-

Conditions to Avoid: Exposure to extreme heat, flames, and direct sunlight for prolonged periods should be avoided.[4][7] The product should be stored in a dry, tightly sealed container.[6]

Degradation Pathways

This compound can degrade through several pathways, including hydrolysis and microbial action. Its main metabolite is melamine.

-

Hydrolysis: In aqueous environments, this compound can undergo hydrolysis, leading to the formation of various metabolites.[2]

-

Environmental Degradation: The compound may degrade into simpler nitrogen-containing compounds when exposed to conditions such as UV light or extreme pH.[2]

-

Biodegradation: Specific bacterial strains have been shown to efficiently degrade cyromazine. For instance, Mycobacterium sp. M15 can completely degrade 0.5 mM of cyromazine within 24 hours.[8] The degradation pathway involves the sequential removal of amino groups, hydrolyzing cyromazine to N-cyclopropylammeline, then to N-cyclopropylammelide, and finally to cyanuric acid.[8] Other bacteria, such as Arthrobacter sp. and Nocardioides sp., also utilize cyromazine as a nitrogen source, degrading it to N-cyclopropylammeline.[9][10][11]

Mechanism of Action

As an insect growth regulator, this compound's biological activity mirrors that of its non-labeled counterpart. It primarily targets the developmental stages of insects by disrupting the ecdysone signaling pathway, which is crucial for processes like molting and metamorphosis.[9] This interference impairs the reproductive capabilities of pests and prevents the maturation of larvae into adults.[2][9]

Experimental Protocols: Analytical Methods

The determination of this compound and its metabolites in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry. These methods offer high sensitivity and accuracy.[12]

Example Protocol: Determination in Soil using LC-UV and GC-MSD

This method outlines the extraction, purification, and analysis of cyromazine residues in soil samples.[13]

1. Sample Extraction:

-

Soil samples are extracted twice by mechanical shaking for 30 minutes.

-

The extraction solvent is a mixture of 70% acetonitrile and 30% 0.050 M ammonium carbonate.[13]

2. Extract Purification:

-

An aliquot of the combined extracts is purified using strong cation exchange (SCX) solid-phase extraction on an AG 50W-X4 resin.[13]

3. Final Analysis:

-

Primary Analysis (LC-UV): Liquid chromatography with ultraviolet (UV) detection at a wavelength of 214 nm.[13]

-

Limit of Detection (LOD): 2.5 ng injected

-

Limit of Quantification (LOQ): 10 ppb

-

-

Confirmatory Analysis (GC-MSD): Gas chromatography with a mass selective detector (MSD) operating in selected ion monitoring (SIM) mode.[13]

-

LOD: 0.050 ng injected

-

LOQ: 10 ppb

-

Recovery Rates:

-

LC-UV: Mean procedural recoveries were 97% for cyromazine.[13]

-

GC-MSD: Mean procedural recoveries were 107% for cyromazine.[13]

Other established methods include QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for poultry feed analysis followed by LC-MS/MS, and methods for animal-derived foods using GC-MS after derivatization.[14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Buy this compound | 1219804-19-9 [smolecule.com]

- 3. scbt.com [scbt.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. villacrop.co.za [villacrop.co.za]

- 8. Biodegradation of Cyromazine by Mycobacterium sp. M15: Performance, Degradation Pathways, and Key Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyromazine: Applications as Insecticides and its Biodegradation_Chemicalbook [chemicalbook.com]

- 10. Biodegradation of cyromazine by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of cyromazine by melamine-degrading bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. unitedchem.com [unitedchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Deuterated Cyromazine (Cyromazine-d4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated Cyromazine, specifically N-(cyclopropyl-d4)-1,3,5-triazine-2,4,6-triamine (Cyromazine-d4). This isotopically labeled compound is an essential tool in metabolic studies, pharmacokinetic research, and as an internal standard for quantitative analysis by mass spectrometry. This document details a feasible synthetic route, purification protocols, and the necessary analytical characterization.

Introduction

Cyromazine is a triazine-based insect growth regulator that interferes with the molting and pupation of various insect species, particularly dipteran larvae. Its mode of action is linked to the disruption of the ecdysone signaling pathway, which is crucial for insect development.[1][2] Deuterated Cyromazine (this compound) serves as an invaluable analytical tool, allowing for precise quantification in complex biological and environmental matrices. The incorporation of four deuterium atoms on the cyclopropyl moiety provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.[3]

Synthesis of Deuterated Cyromazine (this compound)

The synthesis of this compound can be achieved through a two-step process starting from cyanuric chloride. This method is adaptable from established procedures for the synthesis of non-deuterated Cyromazine. The key to isotopic labeling is the use of commercially available Cyclopropylamine-2,2,3,3-d4 in the final step.

Synthetic Workflow

The overall synthetic workflow is depicted below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-4,6-diamino-1,3,5-triazine (Intermediate)

-

Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with cyanuric chloride and a suitable organic solvent such as 1,2-dichloroethane.

-

Ammonolysis: The solution is cooled to 0-5 °C using an ice bath. Aqueous ammonium hydroxide is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, the reaction mixture is stirred at a controlled temperature, for instance, between 40-45 °C, for several hours to ensure the completion of the reaction.

-

Work-up: The resulting precipitate is collected by filtration, washed with water to remove any remaining salts, and then dried under vacuum to yield 2-chloro-4,6-diamino-1,3,5-triazine as a white solid.

Step 2: Synthesis of N-(cyclopropyl-d4)-1,3,5-triazine-2,4,6-triamine (this compound)

-

Reaction Setup: A reaction vessel is charged with the 2-chloro-4,6-diamino-1,3,5-triazine intermediate and purified water.

-

Addition of Deuterated Reagent: Commercially available Cyclopropylamine-2,2,3,3-d4 (99 atom % D) is added to the suspension.

-

Reaction Conditions: The mixture is heated to an elevated temperature, typically around 85 °C. The pH of the reaction is maintained between 7.5 and 8.5 by the addition of an acid-binding agent, such as a sodium hydroxide solution. The reaction is monitored for completion, which may take several hours.

-

Isolation of Crude Product: After the reaction is complete, the solution is cooled to room temperature to allow for the crystallization of the product. The crude this compound is then collected by filtration.

Purification of this compound

The crude this compound can be purified using preparative high-performance liquid chromatography (HPLC) followed by recrystallization to achieve high purity.

Preparative HPLC

-

Column: A preparative reverse-phase C18 column is suitable for the purification.

-

Mobile Phase: A gradient of methanol and water, or acetonitrile and water, with a small amount of a modifier like trifluoroacetic acid (0.1%) can be used.[4] The exact gradient will need to be optimized based on the crude product's impurity profile.

-

Detection: UV detection at a wavelength of 214 nm is appropriate for monitoring the elution of this compound.[5]

-

Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

Recrystallization

-

Solvent Selection: Cyromazine has moderate solubility in water and methanol.[6] A mixed solvent system, such as methanol/water, can be an effective choice for recrystallization.

-

Procedure: The solid obtained from HPLC is dissolved in a minimal amount of hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Final Product: The purified crystals of this compound are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak corresponding to its increased molecular weight due to the four deuterium atoms.

Predicted Mass Spectrum Data:

| Analyte | Precursor Ion [M+H]+ | Predicted Major Fragment Ions |

| This compound | m/z 171.2 | m/z 129.1, m/z 86.1 |

The fragmentation pattern is expected to be similar to that of non-deuterated Cyromazine, with shifts in the fragment masses that retain the deuterated cyclopropyl group.

Caption: Predicted fragmentation of this compound.

NMR Spectroscopy

The 1H NMR spectrum of this compound will be significantly different from that of non-deuterated Cyromazine, most notably by the absence of signals corresponding to the cyclopropyl protons.

Expected 1H NMR Data (in DMSO-d6):

| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |

| Cyromazine | ~0.4-0.6 | m | CH2 of cyclopropyl |

| ~2.6-2.8 | m | CH of cyclopropyl | |

| ~6.0-6.6 | br s | NH2 and NH | |

| This compound | Absent | - | CH2 and CH of cyclopropyl |

| ~6.0-6.6 | br s | NH2 and NH |

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of Cyromazine and provides expected values for the deuterated analogue.

| Parameter | Non-deuterated Cyromazine | Deuterated Cyromazine (this compound) |

| Molecular Formula | C6H10N6 | C6H6D4N6 |

| Molecular Weight | 166.18 g/mol | 170.21 g/mol |

| Purity (Post-purification) | >98% | >98% (Expected) |

| Isotopic Enrichment | N/A | >98 atom % D (Based on precursor) |

Mechanism of Action: Interference with Ecdysone Signaling

Cyromazine's insecticidal activity stems from its ability to disrupt the normal hormonal signaling of ecdysone, a key steroid hormone that regulates molting and metamorphosis in insects.[1] The ecdysone signaling cascade is a complex process involving the binding of 20-hydroxyecdysone (20E), the active form of ecdysone, to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[2] This complex then binds to ecdysone response elements (EcREs) on DNA, activating the transcription of genes responsible for the molting process.

Cyromazine is believed to interfere with this pathway, leading to a failure in the proper formation of the new cuticle and ultimately, the death of the larva or pupa.[2]

Caption: Ecdysone signaling pathway and Cyromazine's point of interference.

Conclusion

This technical guide outlines a robust and reproducible approach for the synthesis and purification of deuterated Cyromazine (this compound). By utilizing a commercially available deuterated precursor, researchers can efficiently produce this valuable internal standard for a wide range of analytical applications in drug development and environmental science. The provided protocols and characterization data serve as a comprehensive resource for laboratories undertaking the preparation of this and similar isotopically labeled compounds.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cyclopropyl--d4-aMine CAS#: 1051418-97-3 [m.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A sensitive and validated HPLC method for the determination of cyromazine and melamine in herbal and edible plants using accelerated solvent extraction and cleanup with SPE - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. openknowledge.fao.org [openknowledge.fao.org]

Cyromazine-d4 CAS number and molecular weight

An In-Depth Technical Guide to Cyromazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a deuterated isotopologue of the insect growth regulator Cyromazine. This document details its chemical properties, mechanism of action, metabolic fate, and its primary application as an internal standard in analytical methodologies.

Core Compound Data

This compound is the deuterium-labeled form of Cyromazine, an insecticide and acaricide. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of Cyromazine.[1][2]

| Property | Value |

| CAS Number | 1219804-19-9 |

| Molecular Weight | 170.21 g/mol |

| Molecular Formula | C₆H₆D₄N₆ |

| Synonyms | Cyclopropylmelamine-d4, 2-N-(2,2,3,3-tetradeuteriocyclopropyl)-1,3,5-triazine-2,4,6-triamine |

Mechanism of Action

The exact mechanism of action for Cyromazine is not fully elucidated, but it is established as an insect growth regulator (IGR).[3][4] It primarily affects the larval stages of Dipteran and other insects by interfering with the molting process.[3][5] Evidence suggests that Cyromazine disrupts the hormonal regulation of chitin deposition, a key component of the insect exoskeleton, preventing the formation of a viable pupal cuticle.[5][6] This disruption is believed to occur through interference with the ecdysone signaling pathway, a critical hormonal cascade that controls insect development, metamorphosis, and reproduction.[7] Cyromazine does not have a toxic effect on adult flies but prevents the emergence of the next generation.[5]

Caption: Ecdysone signaling pathway and the point of interference by Cyromazine.

Synthesis and Metabolism

Synthesis: The synthesis of this compound involves isotopic labeling during the production of Cyromazine. A general approach uses melamine and ammonia as primary reactants in the presence of sodium hydroxide. Deuterium is incorporated into the cyclopropyl group through the use of deuterated reagents or solvents during the synthesis process.[1]

Caption: Logical relationship for the synthesis of this compound.

Metabolism: In both plants and animals, Cyromazine is metabolized, primarily through dealkylation, to form melamine.[8] Another identified metabolite is N-cyclopropylammeline.[9] The degradation of Cyromazine in the environment is a key area of study, where this compound can be used as a tracer.

Experimental Protocols: Quantification of Cyromazine using this compound

This compound is principally used as an internal standard for the accurate quantification of Cyromazine in various matrices, such as animal tissues, eggs, milk, and environmental samples, using isotope dilution mass spectrometry.[2][8]

Objective: To determine the concentration of Cyromazine in a sample matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.

Methodology:

-

Sample Preparation and Extraction:

-

Homogenize a known weight (e.g., 2-5 grams) of the sample matrix (e.g., poultry tissue, egg homogenate).

-

Spike the homogenized sample with a known concentration of this compound solution.

-

Add an extraction solvent, such as acidic acetonitrile, and vortex or sonicate to ensure thorough mixing and extraction of the analytes.

-

Perform a liquid-liquid partitioning step, for example with dichloromethane, to remove fats and other nonpolar interferences.

-

Centrifuge the sample to separate the layers and collect the acetonitrile (upper) layer.

-

-

Sample Cleanup (Solid-Phase Extraction - SPE):

-

Pass the extract through a solid-phase extraction cartridge (e.g., a mixed-mode cation exchange cartridge) to remove interfering matrix components.

-

Wash the cartridge with an appropriate solvent to remove weakly bound impurities.

-

Elute the analytes (Cyromazine and this compound) from the cartridge using a suitable elution solvent (e.g., ammoniated acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

-

LC-MS/MS Analysis:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a modifier like formic acid to improve peak shape and ionization.

-

Flow Rate: A typical flow rate for analytical scale chromatography.

-

Injection Volume: A small, precise volume of the reconstituted sample extract.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for both Cyromazine and this compound to ensure identity and accurate quantification.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing a series of standards containing known concentrations of Cyromazine and a constant concentration of this compound.

-

Plot the ratio of the peak area of Cyromazine to the peak area of this compound against the concentration of Cyromazine.

-

Calculate the concentration of Cyromazine in the unknown samples by interpolating their peak area ratios from the calibration curve. The use of the isotopically labeled internal standard corrects for variations in extraction efficiency, matrix effects, and instrument response.

-

Caption: General experimental workflow for LC-MS/MS analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of Cyromazine and Its Deuterated Analog

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine is a triazine-based insect growth regulator (IGR) utilized as a potent insecticide and acaricide, primarily targeting dipteran pests.[1][2] Unlike neurotoxic insecticides, cyromazine exerts its effect by disrupting the developmental processes of insect larvae, specifically interfering with molting and pupation.[1][3] It is a cyclopropyl derivative of melamine and is particularly effective against the larval stages of species like the house fly (Musca domestica), stable fly (Stomoxys calcitrans), and various mosquito species.[1][4]

The development of deuterated analogs of active pharmaceutical ingredients and agrochemicals is a modern strategy aimed at improving metabolic stability and pharmacokinetic profiles. By replacing specific hydrogen atoms with deuterium, the carbon-deuterium bond's greater stability can slow metabolic degradation, a phenomenon known as the kinetic isotope effect. This guide explores the established mechanism of action of cyromazine and presents the scientific rationale and hypothesized advantages of a deuterated cyromazine analog.

Core Mechanism of Action: Cyromazine

The precise molecular target of cyromazine remains a subject of investigation; however, extensive research points to its primary action as a disruptor of the ecdysone signaling pathway.[5][6][7] Ecdysone, and its active form 20-hydroxyecdysone (20E), is a critical steroid hormone that governs molting and metamorphosis in insects.[5][8]

Cyromazine's interference with this hormonal pathway leads to several downstream effects:

-

Disruption of Molting: The primary effect is the failure of larvae to successfully molt into pupae.[4] This is not caused by direct inhibition of chitin synthesis enzymes but rather by altering the hormonal regulation required for proper cuticle formation and deposition.[3][9]

-

Defective Cuticle Formation: Larvae exposed to cyromazine develop malformed puparial cuticles.[1][9] The insecticide may interfere with the sclerotization (hardening) process of the cuticle, rendering it non-viable.[2][9]

-

Impact on Reproduction: In model organisms like Drosophila melanogaster, cyromazine treatment has been shown to reduce the number of germline stem cells (GSCs) and cystoblasts (CBs) in the adult ovary, leading to decreased fecundity.[6][8] This effect can be partially reversed by the application of exogenous 20E, strongly supporting the hypothesis that cyromazine acts on the ecdysone pathway.[6][8][10]

The proposed signaling cascade is visualized below.

The Deuterated Analog: Rationale and Hypothesized Action

While specific studies on deuterated cyromazine are not prevalent in public literature, the rationale for its development can be inferred from established principles of medicinal and agrochemical chemistry.

Metabolism of Cyromazine

In both plants and animals, as well as through environmental degradation, cyromazine is metabolized via dealkylation to form its primary metabolite, melamine.[2][11][12][13] Melamine itself has been associated with renal toxicity, making the reduction of its formation a desirable outcome.[12][13]

The Kinetic Isotope Effect and Deuteration

Deuteration involves the substitution of a protium (¹H) atom with a deuterium (²H) atom. The C-D bond is stronger and requires more energy to break than a C-H bond. When this substitution occurs at a site of metabolic attack, it can significantly slow down the rate of metabolism. This is the kinetic isotope effect.

For cyromazine, deuterating the cyclopropyl group would likely slow the dealkylation process. This would lead to:

-

Increased Metabolic Stability: The parent compound, cyromazine, would persist for a longer duration in the target organism.

-

Enhanced Bio-efficacy: A longer half-life could translate to higher efficacy or a longer period of protection from a single application.

-

Reduced Metabolite Formation: Slower metabolism would decrease the rate and extent of melamine formation, potentially improving the safety profile.

Quantitative Data

The biological activity of cyromazine has been quantified across various species.

Table 1: Insecticidal Activity of Cyromazine Against Various Pest Species

| Species | Parameter | Value | Reference |

|---|---|---|---|

| Musca domestica (House Fly) | LC₅₀ (3rd-instar larvae) | 0.14 µg/g of larval medium | [14] |

| Aedes aegypti (Mosquito) | LC₅₀ (14-day) | 0.254 ppm | [15] |

| Spodoptera littoralis | LC₅₀ (penultimate instar) | 74.44 ppm | [16] |

| Anopheles gambiae (SS) | IE₅₀ (Inhibition of Emergence) | 0.028 mg/L | [17][18] |

| Culex quinquefasciatus (SS) | IE₅₀ (Inhibition of Emergence) | 0.17 mg/L |[17][18] |

Table 2: Sub-lethal Effects of Cyromazine on Drosophila melanogaster Reproduction

| Parameter | Observation | Reference |

|---|---|---|

| Germline Stem Cells (GSCs) | 27% decrease in number | [8] |

| Cystoblasts (CBs) | 23% decrease in number | [8] |

| Ecdysone Titer (adult ovaries) | 90% reduction |[8] |

Experimental Protocols

Protocol: Insect Larvicide Bioassay

This protocol is a generalized method for determining the lethal concentration (LC) of cyromazine against dipteran larvae.

-

Preparation of Test Substance: Dissolve technical grade cyromazine in a suitable solvent (e.g., 5% aqueous acetone) to create a stock solution. Perform serial dilutions to obtain a range of desired test concentrations (e.g., 0.03, 0.06, 0.12, 0.25, 0.50, 1.00, and 2.00 µg/g).[14]

-

Treatment Application: Add a precise volume of each cyromazine dilution to a known weight of larval rearing medium and mix thoroughly to achieve the final target concentrations.[14] A control group is prepared using only the solvent mixture.[14]

-

Insect Exposure: Introduce a set number of synchronized third-instar larvae (e.g., 20) into each container of treated and control medium.[14] Replicate each concentration and the control multiple times (n ≥ 3).

-

Incubation: Maintain the containers under controlled environmental conditions (e.g., 27°C, specific humidity and photoperiod).[17]

-

Data Collection: Assess larval mortality or inhibition of adult emergence daily until all insects in the control group have emerged or died.[17] An insect is considered affected if it is a dead larva, a dead pupa, or an adult that fails to completely emerge from the pupal case.[17]

-

Data Analysis: Use probit analysis to calculate the LC₅₀/IE₅₀ values and their 95% confidence intervals from the concentration-mortality data.[14][15]

Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for identifying the molecular target of cyromazine by measuring its ability to displace a known radiolabeled ligand from a receptor preparation.

-

Preparation of Reagents:

-

Receptor Source: Prepare a tissue homogenate or cell membrane fraction expressing the putative target receptor (e.g., from insect nervous tissue or a specific cell line).

-

Radioligand: Select a high-affinity radiolabeled ligand known to bind to the target receptor.

-

Test Compound: Prepare serial dilutions of unlabeled cyromazine.

-

-

Assay Setup: In a multi-well filter plate (e.g., 96-well glass fiber), add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of unlabeled cyromazine.[19] Include wells for total binding (no unlabeled compound) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate for a defined period at a specific temperature to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold. The receptor-bound radioligand is retained on the filter, while the unbound ligand passes through.[19]

-

Washing: Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Dry the filter plate and add a liquid scintillation cocktail to each well.[19] Measure the radioactivity in each well using a microplate scintillation counter.[19]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the cyromazine concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of cyromazine that inhibits 50% of specific radioligand binding).[19]

Conclusion

Cyromazine is a highly effective insect growth regulator whose mechanism of action is intrinsically linked to the disruption of the ecdysone signaling pathway, leading to fatal defects in larval molting and development.[4][5] While its precise molecular receptor is not fully elucidated, the downstream consequences on cuticle formation and reproduction are well-documented.[8][9] The development of a deuterated cyromazine analog presents a compelling strategy for product life-cycle management and improvement. Based on the established metabolic pathway of cyromazine to melamine, deuteration at the site of metabolic attack is hypothesized to slow degradation, thereby increasing the parent compound's half-life and efficacy while potentially reducing the formation of the toxic metabolite melamine.[2][12] Further research into synthesizing and testing such an analog is a logical next step in advancing this class of insecticides.

References

- 1. Cyromazine - Wikipedia [en.wikipedia.org]

- 2. toku-e.com [toku-e.com]

- 3. Introduction to Cyromazine: A Targeted Approach to Pest Control [hbjrain.com]

- 4. pomais.com [pomais.com]

- 5. Cyromazine: Applications as Insecticides and its Biodegradation_Chemicalbook [chemicalbook.com]

- 6. Frontiers | Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway [frontiersin.org]

- 7. Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyromazine Effects the Reproduction of Drosophila by Decreasing the Number of Germ Cells in the Female Adult Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Candidate target mechanisms of the growth inhibitor cyromazine: studies of phenylalanine hydroxylase, puparial amino acids, and dihydrofolate reductase in dipteran insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biodegradation of cyromazine by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 12. veterinarypaper.com [veterinarypaper.com]

- 13. livestockscience.in [livestockscience.in]

- 14. Lethal and Sublethal Effects of Cyromazine on the Biology of Musca domestica Based on the Age–Stage, Two-Sex Life Table Theory - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. bioone.org [bioone.org]

- 18. Laboratory evaluation of cyromazine against insecticide-susceptible and -resistant mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. merckmillipore.com [merckmillipore.com]

Unraveling the Journey of Cyromazine-d4 in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyromazine, a triazine-based insect growth regulator, is widely utilized for the control of dipteran pests. Its deuterated isotopologue, Cyromazine-d4 (Cy-d4), serves as a critical internal standard for quantitative analysis and as a tracer in metabolic studies to elucidate its biological fate within target organisms. Understanding the absorption, distribution, metabolism, and excretion (ADME) of Cy-d4 is paramount for optimizing its efficacy, assessing potential resistance mechanisms, and ensuring environmental safety. This technical guide provides a comprehensive overview of the biological fate of Cy-d4 in insect studies, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows. While specific quantitative ADME data for this compound in insects is limited in publicly available literature, this guide leverages data from studies on the non-deuterated parent compound, cyromazine, to provide a robust framework for understanding its biological journey.

I. Absorption and Distribution

Table 1: Summary of Absorption and Distribution Data for Cyromazine in Insects

| Parameter | Insect Species | Method of Administration | Key Findings | Reference |

| Penetration | Musca domestica (larvae) | Topical | Slow penetration into larvae was observed. | [2] |

| Distribution | Not specified in insects | Not specified | In dairy calves, highest combined residues of cyromazine and melamine were found in the kidney. | [1] |

II. Metabolism: The Dealkylation Pathway

The primary metabolic transformation of cyromazine in both insects and other organisms is the dealkylation of the cyclopropyl group to form melamine.[3][4] This metabolic step is a crucial detoxification pathway. A study on adult house flies demonstrated that a small amount of administered cyromazine was metabolized to melamine and subsequently excreted.[2]

Bacterial degradation studies have identified an additional metabolite, N-cyclopropylammeline, formed through the hydrolysis of an amino group.[5] While this has been observed in microorganisms, it provides a potential secondary metabolic pathway that could occur in insects.

Table 2: Identified Metabolites of Cyromazine

| Metabolite | Parent Compound | Metabolic Reaction | Organism(s) | Analytical Method | Reference |

| Melamine | Cyromazine | Dealkylation | Musca domestica, Plants, Animals | LC-MS/MS, GC-MS | [2][3][4] |

| N-cyclopropylammeline | Cyromazine | Hydrolysis | Arthrobacter sp., Nocardioides sp. | UPLC-MS/MS | [5] |

Visualizing the Metabolic Pathway

The metabolic degradation of cyromazine can be visualized as a primary pathway leading to melamine, with a potential secondary pathway observed in bacteria.

Caption: Metabolic pathway of this compound.

III. Excretion

The excretion of cyromazine and its metabolites is a key component of its biological fate. In adult house flies, the parent compound was found to be excreted rapidly after injection or feeding.[2] This rapid elimination suggests an efficient clearance mechanism in some insect species.

Table 3: Excretion Data for Cyromazine in Insects

| Parameter | Insect Species | Method of Administration | Key Findings | Reference |

| Excretion Rate | Musca domestica (adult) | Injection/Feeding | The parent compound was excreted rapidly. | [2] |

IV. Experimental Protocols

The study of the biological fate of this compound in insects necessitates robust experimental designs and sensitive analytical methodologies. Below are detailed protocols for key experiments.

In Vivo Metabolism and Excretion Study in Insects

Objective: To determine the rate of metabolism and excretion of this compound in a target insect species.

Materials:

-

This compound standard

-

Target insect species (e.g., Musca domestica larvae or adults)

-

Micro-applicator or feeding apparatus

-

Metabolic cages or vials for collecting excreta

-

Solvents for extraction (e.g., acetonitrile, methanol)

-

Solid-phase extraction (SPE) cartridges for sample cleanup

-

High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system

Protocol:

-

Dosing: Administer a known quantity of this compound to individual insects either topically using a micro-applicator or orally through a treated diet.

-

Incubation and Collection: Place the dosed insects in metabolic cages designed to separate feces and urine (or a general excreta collection vial). Collect excreta at predetermined time points (e.g., 2, 4, 8, 12, 24, 48 hours).

-

Homogenization: At each time point, sacrifice a subset of insects and homogenize them in an appropriate solvent to extract this compound and its metabolites.

-

Extraction from Excreta: Extract the collected excreta with a suitable solvent to recover the parent compound and its metabolites.

-

Sample Cleanup: Purify the insect homogenate and excreta extracts using SPE to remove interfering matrix components.

-

LC-MS/MS Analysis: Analyze the purified extracts using a validated LC-MS/MS method to quantify the concentrations of this compound and its expected metabolites (e.g., Melamine-d4). Use a non-deuterated cyromazine standard for comparison if necessary.

-

Data Analysis: Calculate the percentage of the administered dose recovered as the parent compound and metabolites in the insect bodies and excreta at each time point to determine the rates of absorption, metabolism, and excretion.

Visualizing the Experimental Workflow

The workflow for a typical in vivo metabolism study is outlined below.

Caption: Workflow for in vivo metabolism study.

Analytical Method for Quantification of this compound and Melamine-d4

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolite, Melamine-d4, in insect matrices.

Instrumentation:

-

HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

Melamine-d4: Precursor ion > Product ion 1, Precursor ion > Product ion 2

-

-

Optimization: Optimize cone voltage and collision energy for each transition to maximize signal intensity.

Sample Preparation:

-

Homogenize insect tissue or excreta in acetonitrile.

-

Centrifuge to precipitate proteins and solids.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

Filter through a 0.22 µm syringe filter before injection.

Validation:

-

Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to relevant guidelines.

V. Conclusion

This technical guide provides a foundational understanding of the biological fate of this compound in insects, drawing upon existing knowledge of its non-deuterated counterpart. The primary metabolic pathway involves dealkylation to melamine, with rapid excretion of the parent compound observed in house flies. The provided experimental protocols offer a starting point for researchers to conduct detailed ADME studies using this compound as a tracer. Further research focusing specifically on the quantitative absorption, distribution, metabolism, and excretion of this compound in a wider range of insect species is crucial for a more complete understanding of its biological journey and to support the continued effective and safe use of cyromazine in pest management.

References

- 1. Urine delivery of cyromazine for suppressing house and stable flies (diptera: muscidae) in outdoor dairy calf hutches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. livestockscience.in [livestockscience.in]

- 5. Biodegradation of cyromazine by melamine-degrading bacteria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Degradation Pathways of Cyromazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of Cyromazine-d4. Given the use of deuterated isotopologues as internal standards and tracers in environmental fate studies, this document synthesizes the known degradation behavior of cyromazine to infer the pathways for its deuterated counterpart. The degradation of cyromazine is primarily characterized by its stability under abiotic conditions and its susceptibility to biotic transformation in soil environments.

Introduction to Cyromazine and its Deuterated Analog

Cyromazine (N-cyclopropyl-1,3,5-triazine-2,4,6-triamine) is a triazine-based insect growth regulator. Its deuterated analog, this compound, is utilized in environmental fate and metabolism studies as an internal standard for quantitative analysis due to its mass difference, which allows for clear differentiation from the non-labeled parent compound in mass spectrometry-based analytical methods. The deuterium labeling is not expected to alter the fundamental chemical properties and, therefore, the environmental degradation pathways are considered analogous to those of cyromazine.

Abiotic Degradation Pathways

Cyromazine exhibits significant stability under abiotic environmental conditions, namely hydrolysis and photolysis.

Hydrolysis

Cyromazine is stable to hydrolysis in aqueous solutions at environmentally relevant pH values (pH 4, 7, and 9)[1][2]. Studies conducted under sterile conditions in the dark have shown no significant degradation of cyromazine over extended periods.

Photolysis

In aqueous solutions, direct photolysis of cyromazine is not a significant degradation pathway[3]. Similarly, phototransformation on soil surfaces is generally slow. The rate of photolysis can be influenced by the presence of photosensitizers in the water[3].

Biotic Degradation Pathways

The primary route of environmental degradation for cyromazine is through microbial metabolism in soil.

Aerobic Soil Metabolism

Under aerobic conditions, cyromazine is moderately persistent to persistent in soil[3]. The major degradation pathway involves the dealkylation of the cyclopropyl group to form melamine (1,3,5-triazine-2,4,6-triamine)[4]. Melamine is a significant and often more persistent and mobile degradation product than the parent cyromazine[2]. The formation of melamine can account for a substantial portion of the initial cyromazine concentration.

Anaerobic Soil Metabolism

Information on the anaerobic degradation of cyromazine is less abundant, but it is suggested that degradation may be slightly faster under anaerobic conditions compared to aerobic conditions. The degradation pathways are expected to be similar, with melamine being a key metabolite.

Alternative Microbial Degradation Pathways

Recent studies have identified bacterial strains, such as Mycobacterium sp. M15, capable of degrading cyromazine through an alternative pathway that does not produce melamine[5]. In this pathway, cyromazine is hydrolyzed to N-cyclopropylammeline, which is further metabolized[5]. This finding is significant as it presents a degradation route that avoids the formation of the persistent melamine metabolite.

Quantitative Data on Degradation

The following tables summarize the available quantitative data on the degradation of cyromazine.

Table 1: Hydrolysis and Photolysis Data for Cyromazine

| Degradation Process | Conditions | Half-life (t½) | Reference |

| Hydrolysis | pH 4, 7, 9 (sterile, dark) | Stable | [1][2] |

| Aqueous Photolysis | Environmentally relevant light conditions | Not a significant pathway | [3] |

| Soil Photolysis | Surface application | Slow | [3] |

Table 2: Aerobic Soil Metabolism Data for Cyromazine

| Soil Type | Temperature (°C) | Half-life (t½) | Major Degradate | Reference |

| Various agricultural soils | Not specified | 75 - 284 days | Melamine | |

| Not specified | Not specified | Moderately persistent to persistent | Melamine | [3] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the environmental degradation of this compound, based on OECD guidelines. The use of a labeled compound like this compound is ideal for tracing and quantifying the parent compound and its degradation products.

Hydrolysis Study (adapted from OECD Guideline 111)

Objective: To determine the rate of abiotic hydrolysis of this compound in aqueous solutions at different pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Application: Add a known concentration of this compound to each buffer solution. The concentration should not exceed its water solubility.

-

Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

-

Sampling: Collect samples at predetermined time intervals.

-

Analysis: Analyze the samples for the concentration of this compound and potential degradation products using a validated analytical method, such as LC-MS/MS, utilizing non-labeled cyromazine as a reference standard.

-

Data Analysis: Determine the rate of hydrolysis and the half-life of this compound at each pH.

Aqueous Photolysis Study (adapted from OECD Guideline 316)

Objective: To determine the rate of direct phototransformation of this compound in water.

Methodology:

-

Test Solution Preparation: Prepare a sterile aqueous solution of this compound.

-

Irradiation: Irradiate the test solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature.

-

Dark Control: Prepare identical samples and keep them in the dark to serve as controls for biotic and non-photolytic abiotic degradation.

-

Sampling: Collect samples from both the irradiated and dark control groups at various time points.

-

Analysis: Quantify the concentration of this compound and its photoproducts in the samples using an appropriate analytical method (e.g., HPLC-UV or LC-MS/MS).

-

Data Analysis: Calculate the phototransformation rate constant and the half-life of this compound.

Aerobic Soil Metabolism Study (adapted from OECD Guideline 307)

Objective: To determine the rate and pathway of aerobic degradation of this compound in soil.

Methodology:

-

Soil Selection and Preparation: Select at least one well-characterized agricultural soil. Adjust the soil moisture to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Test Substance Application: Apply this compound to the soil samples at a rate relevant to its agricultural use.

-

Incubation: Incubate the treated soil samples in the dark under aerobic conditions at a constant temperature (e.g., 20°C). Maintain aerobic conditions by ensuring adequate air exchange.

-

Sampling: Collect soil samples at appropriate intervals over a period of up to 120 days.

-

Extraction and Analysis: Extract the soil samples with suitable solvents to recover this compound and its degradation products. Analyze the extracts using analytical techniques such as LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

Data Analysis: Determine the degradation rate and half-life of this compound in soil and identify the major degradation products.

Visualizations

The following diagrams illustrate the key degradation pathways and a typical experimental workflow.

Caption: Primary environmental degradation pathways of this compound.

Caption: Experimental workflow for an aerobic soil metabolism study.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. biotecnologiebt.it [biotecnologiebt.it]

- 3. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 4. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. oecd.org [oecd.org]

Cyromazine-d4: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Cyromazine-d4. This compound is the deuterium-labeled form of Cyromazine, an insect growth regulator.[1] The incorporation of deuterium allows for its use in metabolic and environmental fate studies.[2] While it shares the biological activity of its parent compound, it is crucial for laboratory personnel to be fully aware of its specific safety and handling requirements.

Chemical and Physical Properties

This compound is a stable, isotopically labeled derivative of Cyromazine.[2][3] Key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | D4-Cyromazine (cyclopropyl-2,2,3,3 D4) | [3] |

| CAS Number | 1219804-19-9 | [3][4] |

| Molecular Formula | C₆H₆D₄N₆ | [3][4] |

| Molecular Weight | 170.21 g/mol | [4] |

| Appearance | Solid | |

| Melting Point | 223 - 227 °C | [5] |

| Solubility | Moderately soluble in water and methanol | [6] |

| Stability | Stable under normal conditions | [3] |

Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards associated with this compound are detailed in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Inhalation) | Acute Tox. 4 | H332: Harmful if inhaled[3] |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation[3][7] |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | STOT SE 3 | H335: May cause respiratory irritation[3] |

| Reproductive Toxicity | - | H361d: Suspected of damaging the unborn child[3] |

| Hazardous to the Aquatic Environment (Chronic) | Aquatic Chronic 3 | H412: Harmful to aquatic life with long lasting effects[3] |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline the recommended procedures for handling, personal protection, and emergency response.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure.

References

Commercial Suppliers and Technical Guide for Cyromazine-d4 in Research

This technical guide provides a comprehensive overview of commercial suppliers of Cyromazine-d4, its applications in research, and detailed experimental protocols for its use as an internal standard in quantitative analysis. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a deuterated analog of the insect growth regulator cyromazine, serves as an invaluable tool in analytical and metabolic research. Its primary application is as an internal standard for the accurate quantification of cyromazine in various matrices, including environmental and biological samples.[1] The stable isotope label allows for differentiation from the naturally occurring analyte, thereby minimizing matrix effects and improving the accuracy of mass spectrometry-based analyses.

Commercial Supplier and Product Specifications

A variety of chemical suppliers offer this compound for research purposes. The products are available in both neat (solid) form and as solutions in various solvents. The following table summarizes the key quantitative data from several prominent suppliers to facilitate comparison.

| Supplier | Catalog Number | Format | Purity/Assay | Isotopic Purity | Solvent (for solutions) | Concentration (for solutions) |

| Smolecule | S875546 | Solid | Information not available | Information not available | N/A | N/A |

| MedChemExpress | HY-B1331S | Solid | 99.0% | Information not available | N/A | N/A |

| ESSLAB | 677614 | 10 mg | Information not available | Information not available | N/A | N/A |

| HPC Standards GmbH | 677614 | 10 mg | Information not available | Information not available | N/A | N/A |

| 676961 | 1 mL | Information not available | Information not available | Methanol | 100 µg/mL | |

| 679097 | 1 mL | Information not available | Information not available | Acetone | 100 µg/mL | |

| Santa Cruz Biotechnology | sc-211130 | Solid | Information not available | Information not available | N/A | N/A |

| A Chemtek | MSK20403D4 | Solid | 98+% | Information not available | N/A | N/A |

| LGC Standards | DRE-C11920010 | 10 mg | >95% (HPLC) | Information not available | N/A | N/A |

| TRC-C989302-1MG | 1 mg | >95% (HPLC) | Information not available | N/A | N/A | |

| TRC-C989302-10MG | 10 mg | >95% (HPLC) | Information not available | N/A | N/A | |

| Axios Research | AR-C08825 | Solid | Information not available | Information not available | N/A | N/A |

| Clinivex | 811345 | Solid | Information not available | Information not available | N/A | N/A |

Experimental Protocol: Quantitative Analysis of Cyromazine in Water Samples by LC-MS/MS using this compound Internal Standard

This protocol provides a detailed methodology for the extraction, cleanup, and quantification of cyromazine in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard. This method is adapted from established analytical procedures for pesticide residue analysis.

Materials and Reagents

-

Cyromazine analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ammonium acetate, LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve cyromazine and this compound in methanol to prepare individual primary stock solutions.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the cyromazine primary stock solution with a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same solvent mixture.

Sample Preparation

-

Sample Collection: Collect water samples in clean glass bottles.

-

Fortification: For method validation and quality control, spike blank water samples with known concentrations of cyromazine.

-

Internal Standard Addition: Add a precise volume of the this compound internal standard spiking solution to all samples, calibration standards, and quality control samples.

-

Solid-Phase Extraction (SPE):

-

Condition the C18 SPE cartridge by passing methanol followed by ultrapure water.

-

Load the water sample onto the conditioned cartridge.

-

Wash the cartridge with ultrapure water to remove interfering substances.

-

Elute the analytes (cyromazine and this compound) with acetonitrile.

-

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the mobile phase starting condition.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance liquid chromatography system.

-

Mass Spectrometer (MS): A triple quadrupole mass spectrometer.

-

LC Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid and 5 mM ammonium acetate in water.

-

B: 0.1% Formic acid and 5 mM ammonium acetate in methanol.

-

-

Gradient Elution: A typical gradient would start with a low percentage of organic phase (B), ramp up to a high percentage to elute the analytes, and then return to the initial conditions for column re-equilibration.

-

MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor at least two transitions for both cyromazine and this compound for quantification and confirmation.

Data Analysis

-

Construct a calibration curve by plotting the ratio of the peak area of cyromazine to the peak area of this compound against the concentration of the calibration standards.

-

Quantify the concentration of cyromazine in the samples by interpolating their peak area ratios onto the calibration curve.

Visualizations

Experimental Workflow for Cyromazine Analysis

Caption: Workflow for the quantitative analysis of cyromazine in water samples.

Signaling Pathway (Illustrative Example)

While this compound is primarily used for analytical purposes and does not have a distinct signaling pathway from its non-deuterated counterpart, the following diagram illustrates a hypothetical interaction for visualization purposes, as requested. The known mechanism of action for cyromazine involves the disruption of the molting process in insect larvae, though the precise molecular targets are not fully elucidated.

Caption: Hypothetical mechanism of action for cyromazine.

References

In-depth Technical Guide to Cyromazine-d4 in Scientific Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyromazine-d4, a deuterated stable isotope of the insect growth regulator cyromazine. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound as an internal standard in analytical methodologies. This document details its chemical properties, analytical applications, and the biological pathways it helps to elucidate.

Core Concepts and Properties

This compound is a synthetic, isotopically labeled form of cyromazine where four hydrogen atoms on the cyclopropyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis, particularly in mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its chemical and biological properties are nearly identical to those of cyromazine, allowing it to mimic the behavior of the unlabeled analyte during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its unlabeled counterpart, cyromazine, is presented in Table 1. This data is essential for method development, including the selection of appropriate solvents and analytical instrumentation.

| Property | This compound | Cyromazine | Reference(s) |

| Molecular Formula | C₆H₆D₄N₆ | C₆H₁₀N₆ | [2][3] |

| Molecular Weight | 170.21 g/mol | 166.19 g/mol | [2][3] |

| CAS Number | 1219804-19-9 | 66215-27-8 | [3] |

| Appearance | Crystalline solid | Crystalline solid | [4] |

| Melting Point | Not explicitly available | 219-222 °C | [4] |

| Water Solubility | Not explicitly available | Moderately soluble | [4] |

| pKa | Not explicitly available | 5.2 (moderately basic) | [4] |

Analytical Applications and Experimental Protocols

This compound is primarily used as an internal standard in the quantitative analysis of cyromazine residues in various matrices, including animal feed, tissues, and environmental samples.[1] Its use significantly improves the accuracy and precision of analytical methods by compensating for matrix effects and procedural losses.

QuEChERS Method for Cyromazine Analysis in Poultry Feed

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products. A detailed protocol for the analysis of cyromazine in poultry feed using this compound as an internal standard is provided below.

Experimental Workflow for QuEChERS Analysis

Caption: QuEChERS experimental workflow for cyromazine analysis.

Methodology:

-

Sample Preparation:

-

Homogenize a representative sample of poultry feed.

-

Weigh 2 grams of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10 mL of acetonitrile to the tube.

-

-

Extraction:

-

Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate and sodium chloride).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge the tube at a speed greater than 3000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) and C18).

-

Vortex the dSPE tube for 30 seconds.

-

Centrifuge at a speed greater than 3000 rpm for 5 minutes.

-

-

Analysis:

-

Filter the supernatant through a 0.22 µm syringe filter.

-

Inject an aliquot of the filtered extract into an LC-MS/MS system for quantification.

-

Method Validation Data

The use of this compound as an internal standard has been validated in numerous studies. Table 2 summarizes typical method validation parameters for the analysis of cyromazine in various matrices.

| Parameter | Matrix | Method | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference(s) |

| Linearity (R²) | Poultry Feed | QuEChERS LC-MS/MS | - | - | - | >0.99 |

| Recovery | Poultry Feed | QuEChERS LC-MS/MS | 75.0 ± 6.2 | - | - | [5] |

| LOD | Poultry Feed | QuEChERS LC-MS/MS | - | - | 0.028 | [5] |

| LOQ | Poultry Feed | QuEChERS LC-MS/MS | - | - | 0.094 | [5] |

| Recovery | Eggs | QuEChERS HPLC-UV | 102.4 | <10 | - | [6] |

| LOQ | Eggs | QuEChERS HPLC-UV | - | - | 0.016 | [6] |

| Recovery | Soil | LC-UV | 97 ± 16 | - | 0.01 | [7] |

| Recovery | Soil | GC-MSD | 107 ± 9.9 | - | 0.01 | [7] |

| Recovery | Milk and Pork | HPLC | 84.5 - 90.8 | 3.1 - 7.8 | 0.02 | [8] |

| Recovery | Livestock Products | LC-MS/MS | 77.2 - 92.1 | <6.1 | - | [9] |

Synthesis of this compound

Proposed Synthesis Workflow for this compound

Caption: A proposed synthetic workflow for this compound.

A plausible route for the synthesis of this compound would involve using a deuterated starting material, such as cyclopropylamine-d4, in a similar reaction scheme. The final product would then be purified using techniques like recrystallization and column chromatography. General methods for deuterium labeling often involve H/D exchange reactions using deuterium oxide (D₂O) under catalytic conditions.[11]

Biological Significance and Signaling Pathways

Cyromazine acts as an insect growth regulator by interfering with the molting process in susceptible insect species. Its mode of action is believed to be linked to the ecdysone signaling pathway.[1][3][12] Ecdysone is a crucial steroid hormone in insects that controls molting and metamorphosis.

Cyromazine's interference with this pathway disrupts the normal development of insect larvae, leading to their inability to molt and eventual death. The use of this compound in metabolic studies helps to trace the fate of cyromazine in biological systems and understand its transformation products.

Ecdysone Signaling Pathway

The ecdysone signaling pathway is a complex cascade that begins with the binding of the active form of ecdysone, 20-hydroxyecdysone (20E), to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (Usp).[13][14] This ligand-receptor complex then binds to specific DNA response elements, initiating the transcription of genes involved in molting and metamorphosis.

Simplified Ecdysone Signaling Pathway

Caption: Simplified ecdysone signaling pathway and the point of interference by cyromazine.

Metabolic Pathway of Cyromazine

In both target and non-target organisms, as well as in the environment, cyromazine is primarily metabolized through dealkylation of the cyclopropyl group, leading to the formation of melamine. This metabolic transformation is a key area of study where this compound is invaluable for tracing the parent compound and its metabolites.

Metabolic Degradation of Cyromazine

Caption: Primary metabolic pathway of cyromazine to melamine.

Conclusion

This compound is an essential tool for the accurate quantification of cyromazine in a variety of scientific applications. Its use as an internal standard in methods like QuEChERS coupled with LC-MS/MS provides reliable data for residue analysis, metabolic studies, and environmental monitoring. Understanding its properties, analytical methodologies, and the biological pathways it helps to investigate is crucial for researchers and scientists working in the fields of agriculture, environmental science, and drug development. This guide serves as a foundational resource to support these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cyromazine Effects the Reproduction of Drosophila by Decreasing the Number of Germ Cells in the Female Adult Ovary - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-mass spectrometry method for evaluating the dissipation dynamics of cyromazine and its metabolite in Agaricus bisporus and dietary risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Analytical method for the determination of cyromazine and melamine residues in soil using LC-UV and GC-MSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. kojvs.org [kojvs.org]

- 9. [Determination of Cyromazine in Livestock Products by LC-MS/MS on an Anion-Cation Exchange Mode ODS Column] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US4225598A - 2-Cyclopropylamino-4,6-diamino-s-triazine - Google Patents [patents.google.com]

- 11. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Cyromazine affects the ovarian germ cells of Drosophila via the ecdysone signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Opportunistic binding of EcR to open chromatin drives tissue-specific developmental responses - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Analysis of Cyromazine in Agricultural and Food Matrices Using Cyromazine-d4 as an Internal Standard by LC-MS/MS

Introduction